2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a phenyl group attached to the second position and a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .
Mode of Action
It’s suggested that different substitutions on the phenyl ring can affect the compound’s interaction with its target .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, including proinflammatory cytokine and chemokine gene expression .
Pharmacokinetics
Similar compounds have been noted for their drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions often result in the inhibition of kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell survival and proliferation . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with its target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its function and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for reagent addition and temperature control can further streamline the process, making it more cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Reduction: Formation of 2-phenyl-7H-dihydropyrrolo[2,3-d]pyrimidin-4-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its NF-κB inducing kinase (NIK) inhibitory activity.
7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives: Investigated for their potential as multi-targeted kinase inhibitors.
Uniqueness
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its unique combination of a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXXFFNKMCXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609063 | |
Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91493-94-6 | |
Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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